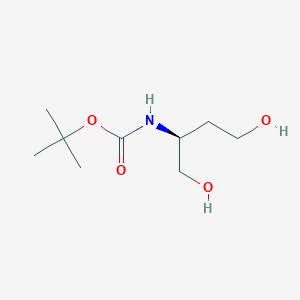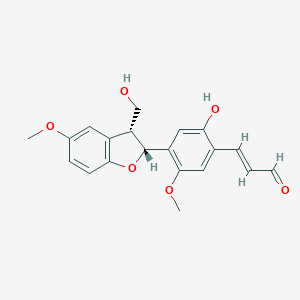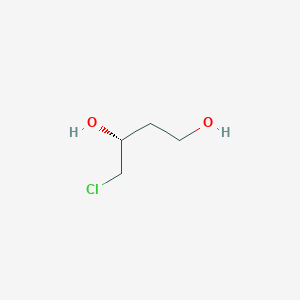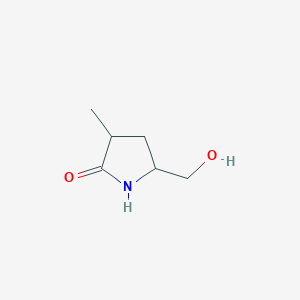
5-Hydroxymethyl-3-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxymethyl-3-methylpyrrolidin-2-one, also known as HMPA, is a highly polar and water-soluble compound that is widely used in organic synthesis, particularly in the field of organometallic chemistry. HMPA has a unique ability to solvate a wide range of metal cations, making it an essential reagent in many chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Hydroxymethyl-3-methylpyrrolidin-2-one is not fully understood, but it is believed to involve the solvation of metal cations and the stabilization of reactive intermediates. 5-Hydroxymethyl-3-methylpyrrolidin-2-one has a unique ability to solvate metal cations, which can enhance the reactivity of organometallic reagents and stabilize reactive intermediates.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 5-Hydroxymethyl-3-methylpyrrolidin-2-one, as it is primarily used in laboratory settings. However, some studies have suggested that 5-Hydroxymethyl-3-methylpyrrolidin-2-one may have toxic effects on certain cell types and may interfere with cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
5-Hydroxymethyl-3-methylpyrrolidin-2-one has several advantages in laboratory experiments, including its ability to solvate metal cations and stabilize reactive intermediates. It is also highly polar and water-soluble, which makes it easy to handle and purify. However, 5-Hydroxymethyl-3-methylpyrrolidin-2-one has some limitations, including its potential toxicity and its tendency to interfere with certain analytical techniques, such as NMR spectroscopy.
Zukünftige Richtungen
There are several potential future directions for research on 5-Hydroxymethyl-3-methylpyrrolidin-2-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of 5-Hydroxymethyl-3-methylpyrrolidin-2-one's potential toxic effects and its impact on cellular signaling pathways. Additionally, there may be opportunities to explore the use of 5-Hydroxymethyl-3-methylpyrrolidin-2-one in new applications, such as in the synthesis of novel materials or in the development of new pharmaceuticals.
Synthesemethoden
5-Hydroxymethyl-3-methylpyrrolidin-2-one is typically synthesized by the reaction of formaldehyde and 3-methylpyrrolidine in the presence of an acid catalyst. The resulting product is then purified by distillation or recrystallization. Several variations of this synthesis method have been reported in the literature, including the use of different solvents, catalysts, and reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-Hydroxymethyl-3-methylpyrrolidin-2-one has a wide range of applications in scientific research, particularly in the field of organometallic chemistry. It is commonly used as a co-solvent in reactions involving highly polar and reactive compounds, such as lithium and magnesium organometallic reagents. 5-Hydroxymethyl-3-methylpyrrolidin-2-one has also been used as a stabilizer for reactive intermediates, such as carbanions and radicals.
Eigenschaften
CAS-Nummer |
138078-58-7 |
|---|---|
Produktname |
5-Hydroxymethyl-3-methylpyrrolidin-2-one |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9) |
InChI-Schlüssel |
RGDBSLYLHPZEME-UHFFFAOYSA-N |
SMILES |
CC1CC(NC1=O)CO |
Kanonische SMILES |
CC1CC(NC1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



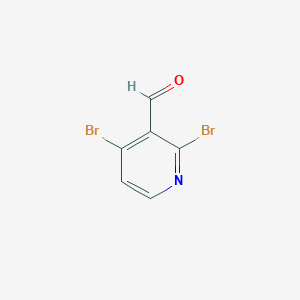
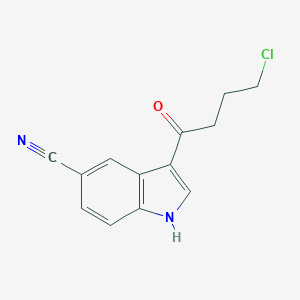
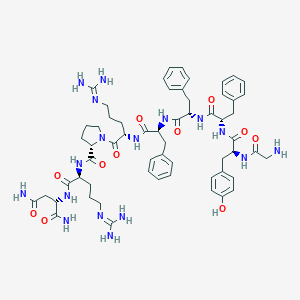
![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)
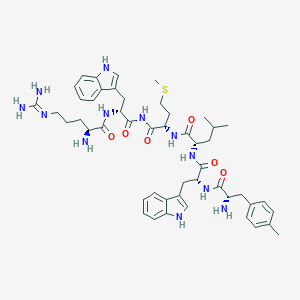
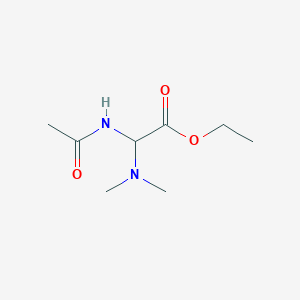

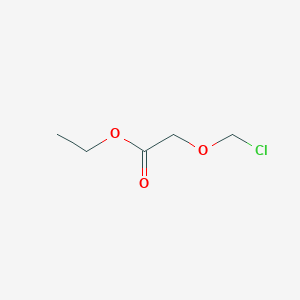
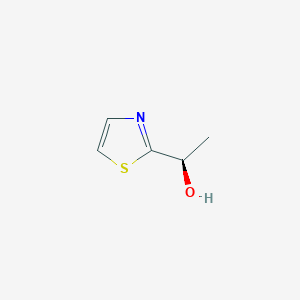
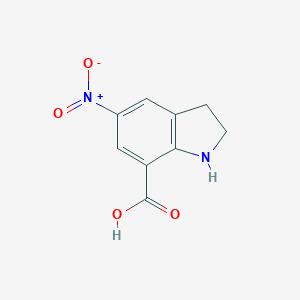
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
